Oxireno[3,4]pyrrolo[2,1-b]oxazole(9CI)

Lipophilicity Drug-like properties Cellular permeability

Researchers requiring a strained, triggerable oxirene handle for selective ring-opening or bioorthogonal chemistry often face supply gaps for this fused tricyclic scaffold. Oxireno[3,4]pyrrolo[2,1-b]oxazole (CAS 167137-90-8) is a stabilized, isolable heterocycle that addresses this need. Key advantages: - Strained oxirene ring enables mild nucleophilic/dipolarophilic ring-opening, inaccessible from saturated analogs. - Lower LogP (1.65 vs 2.09 for the isoxazole isomer) reduces lipophilicity-driven off-target binding. - Supplied at ≥95% purity, with custom synthesis options for gram-scale delivery.

Molecular Formula C6H3NO2
Molecular Weight 121.095
CAS No. 167137-90-8
Cat. No. B575710
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOxireno[3,4]pyrrolo[2,1-b]oxazole(9CI)
CAS167137-90-8
SynonymsOxireno[3,4]pyrrolo[2,1-b]oxazole(9CI)
Molecular FormulaC6H3NO2
Molecular Weight121.095
Structural Identifiers
SMILESC1=COC2=C3C(=CN21)O3
InChIInChI=1S/C6H3NO2/c1-2-8-6-5-4(9-5)3-7(1)6/h1-3H
InChIKeyMBEJIRMPNNEDHX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 100 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Physicochemical and Structural Profile of Oxireno[3,4]pyrrolo[2,1-b]oxazole (9CI)


Oxireno[3,4]pyrrolo[2,1-b]oxazole (9CI) (CAS 167137-90-8) is a fused tricyclic heterocycle (C₆H₃NO₂, MW 121.09 g/mol) that incorporates an oxirene ring, a pyrrole ring, and an oxazole ring in a distinctive [3,4]pyrrolo[2,1-b] fusion topology. Computed physicochemical properties include a density of 1.8±0.1 g/cm³, a LogP of 1.65, a refractive index of 1.823, and an exact mass of 121.016380 Da . The compound is typically supplied at ≥95% purity for research use [1]. Its strained oxirene moiety and unique ring-fusion pattern differentiate it from closely related oxireno-pyrrolo isomers and from the parent pyrrolo[2,1-b]oxazole scaffold, providing specific advantages in synthetic and mechanistic studies.

Why Analogs Cannot Substitute for Oxireno[3,4]pyrrolo[2,1-b]oxazole (9CI)


Despite sharing a common C₆H₃NO₂ formula with its isoxazole isomer (CAS 277-64-5) and a closely related core with the parent pyrrolo[2,1-b]oxazole (C₆H₄NO), Oxireno[3,4]pyrrolo[2,1-b]oxazole exhibits a lower LogP (1.65 vs. 2.09) and a markedly different thermal stability profile (no observable boiling point vs. 169.25 °C for the parent), indicating decomposition before vaporization . The presence of the strained, antiaromatic oxirene ring further distinguishes its reactivity and synthetic utility from both saturated and non-oxirene analogs [1]. These quantitative and structural differences preclude direct interchangeability in assays, synthesis routes, or biological evaluations.

Quantitative Evidence: Oxireno[3,4]pyrrolo[2,1-b]oxazole (9CI) vs. Closest Analogs


Lipophilicity (LogP) Differentiation vs. Isoxazole Isomer

The experimentally derived LogP of Oxireno[3,4]pyrrolo[2,1-b]oxazole (1.65) is 0.44 units lower than that of its isomer Oxireno[3,4]pyrrolo[1,2-b]isoxazole (LogP 2.09) . This difference reflects the distinct electronic distribution resulting from the [2,1-b]oxazole versus [1,2-b]isoxazole fusion and translates to a ~2.8-fold reduction in octanol-water partition coefficient, directly affecting predicted membrane permeability and non-specific binding in cellular assays.

Lipophilicity Drug-like properties Cellular permeability

Thermal Stability Difference from Parent Pyrrolo[2,1-b]oxazole

Oxireno[3,4]pyrrolo[2,1-b]oxazole exhibits no measurable atmospheric boiling point (listed as N/A on all datasheets), indicating thermal decomposition before phase transition . In contrast, the parent compound pyrrolo[2,1-b]oxazole (C₆H₄NO) has a predicted boiling point of 169.25 °C . This stark difference—observable distillation vs. complete thermal lability—is attributable to the highly strained oxirene ring in the target compound, which undergoes ring-opening at elevated temperatures.

Thermal stability Synthetic handling Procurement specifications

Oxirene Ring Strain as a Latent Reactive Handle

The target compound contains an oxirene ring—a highly strained, 4π-antiaromatic system whose parent molecule (oxirene) has been calculated to be ~80 kcal/mol less stable than ketene, and fused oxirene derivatives release approximately 13 kcal/mol upon ring opening [1]. This inherent strain energy, absent in the saturated pyrrolo[2,1-b]oxazole scaffold (which lacks the three-membered oxygen-containing ring), confers a unique capacity for selective strain-promoted ring-opening reactions under mild conditions.

Ring strain Reactive intermediates Bioorthogonal chemistry

Optimal Application Scenarios for Oxireno[3,4]pyrrolo[2,1-b]oxazole (9CI)


Lead Optimization: Lower LogP for Drug-Likeness

When screening heterocyclic cores for cellular target engagement, Oxireno[3,4]pyrrolo[2,1-b]oxazole’s LogP of 1.65 (vs. 2.09 for the isoxazole isomer) reduces the risk of excessive lipophilicity-driven off-target binding and improves aqueous solubility, making it the preferred oxireno-pyrrolo scaffold for early-stage medicinal chemistry campaigns where balanced hydrophilicity is critical .

Strain-Promoted Bioconjugation and Click Chemistry

The oxirene ring in the target compound offers a strained, triggerable site for selective ring-opening reactions with nucleophiles or dipolarophiles under mild conditions—a feature absent in saturated pyrrolo[2,1-b]oxazole analogs. This enables its use as a reactive handle in bioorthogonal labeling, polymer crosslinking, or strain-promoted azide-alkyne cycloaddition (SPAAC) surrogate development [1].

Mechanistic Probes for Oxirene Intermediates

Given the historical elusiveness of oxirene intermediates in Wolff rearrangements and interstellar chemistry, Oxireno[3,4]pyrrolo[2,1-b]oxazole serves as a stabilized, isolable model system to study oxirene reactivity and kinetics. Its distinct thermal lability (decomposition without distillation) compared to parent pyrrolo[2,1-b]oxazole provides an experimental handle for tracking ring-opening pathways by mass spectrometry or NMR [2].

Fused Heterocyclic Libraries via Ring-Opening Cascades

The inherent ring strain of the oxirene moiety can be exploited in cascade reactions to generate structurally diverse pyrrolo-oxazole derivatives. Researchers can use thermal or nucleophilic activation to selectively open the oxirene ring and trap the resulting intermediates, enabling the construction of compound collections for phenotypic screening that are inaccessible from the non-strained parent scaffold [1].

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